4-Hydroxyphenylacetamide
Overview
Description
4-Hydroxyphenylacetamide, also known as 2-(4-Hydroxyphenyl)acetamide, is a member of acetamides . It is a natural product found in Moringa oleifera, Cytophaga, and Bongardia chrysogonum . It has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol .
Synthesis Analysis
4-Hydroxyphenylacetamide is used as an intermediate for the synthesis of Atenolol and various other organic compounds and pharmaceuticals . It is a process impurity for Atenolol . A one-pot bioconversion strategy using lignin-related p-coumaric and ferulic acids as starting materials has been developed for the synthesis of hydroxyphenylacetic acids .Molecular Structure Analysis
The IUPAC name of 4-Hydroxyphenylacetamide is 2-(4-hydroxyphenyl)acetamide . The InChI is InChI=1S/C8H9NO2/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4,10H,5H2,(H2,9,11) . The Canonical SMILES is C1=CC(=CC=C1CC(=O)N)O .Chemical Reactions Analysis
In the synthesis of hydroxyphenylacetic acids, two artificial routes are used: decarboxylation-epoxidation-isomerization-oxidation for the synthesis of 4-hydroxyphenylacetic and homovanillic acids, and decarboxylation-epoxidation-isomerization-oxidation-hydroxylation for the synthesis of 3,4-dihydroxyphenylacetic acid .Physical And Chemical Properties Analysis
4-Hydroxyphenylacetamide appears as a beige fine crystalline powder . It has a molecular weight of 151.1626 .Scientific Research Applications
Analgesic Mechanism of Action
4-Hydroxyphenylacetamide, commonly known as paracetamol or acetaminophen, is extensively used worldwide for its analgesic effects. However, the precise mechanism behind its analgesic action remains largely unknown. Research indicates the need for a better understanding to optimize pain treatment by matching the analgesic mechanism with the pain's (patho)physiology (Toussaint et al., 2010).
Impurity Determination in Pharmaceuticals
A study developed a method for determining 4-aminophenol as an impurity in paracetamol using proton nuclear magnetic resonance spectroscopy. This research contributes to ensuring the quality and safety of pharmaceutical products (Forshed et al., 2002).
Hepatoprotective Properties
Research on 4-hydroxyphenylacetic acid, a metabolite of 4-Hydroxyphenylacetamide, suggests its potential in protecting against acetaminophen-induced hepatotoxicity. It enhances phase II and antioxidant enzyme activities, suggesting a new strategy for natural hepatoprotection (Zhao et al., 2018).
Inflammatory and Edema Reduction
A study highlighted the effectiveness of 4-Hydroxyphenylacetic acid in reducing inflammation and edema by suppressing HIF-1α in seawater aspiration-induced lung injury in rats. This indicates its potential therapeutic application in pulmonary diseases (Liu et al., 2014).
Environmental Impact and Degradation
Paracetamol, an environmental contaminant, accumulates in aquatic environments. Biodegradation is considered an eco-friendly and low-cost option for its removal, highlighting the need for further research in this area (Wu et al., 2012).
Safety And Hazards
4-Hydroxyphenylacetamide causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
Future Directions
properties
IUPAC Name |
2-(4-hydroxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4,10H,5H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPAYPRLUDCSEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066171 | |
Record name | 4-Hydroxybenzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyphenylacetamide | |
CAS RN |
17194-82-0 | |
Record name | (4-Hydroxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17194-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Hydroxyphenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017194820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17194-82-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187193 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetamide, 4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Hydroxybenzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4066171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxyphenylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYBENZENEACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HY0N4ITN4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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